5-Fluoro-2-methylbenzothiazole

Catalog No.
S709120
CAS No.
399-75-7
M.F
C8H6FNS
M. Wt
167.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylbenzothiazole

CAS Number

399-75-7

Product Name

5-Fluoro-2-methylbenzothiazole

IUPAC Name

5-fluoro-2-methyl-1,3-benzothiazole

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3

InChI Key

LDBFGRGBYVULTJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)F

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)F

The origin of 5-F-2-MBT is not directly attributable to a specific natural source or industrial process. However, it can be synthesized in a laboratory setting from readily available starting materials []. The scientific significance of 5-F-2-MBT lies in its potential applications as a building block for the development of novel pharmaceuticals and functional materials [].


Molecular Structure Analysis

5-F-2-MBT has a planar molecular structure with the following key features:

  • Heterocyclic Rings: The molecule consists of two fused rings: a benzene ring with six carbon atoms and a thiazole ring containing one nitrogen and one sulfur atom.
  • Fluorine Substitution: A fluorine atom is attached to the fifth carbon atom (position 5) of the benzene ring, introducing an electron-withdrawing effect.
  • Methyl Group: A methyl group (CH3) is attached to the second carbon atom (position 2) of the benzene ring. This adds a bulky group and influences the molecule's reactivity.

The presence of the fluorine atom and the methyl group can affect the electronic properties of the molecule, potentially making it a useful intermediate for further functionalization [, ].


Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing benzothiazoles involves the reaction of aniline derivatives with thioamides. It's likely that 5-F-2-MBT can be synthesized using a similar approach with appropriately substituted starting materials [].
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom might activate the benzene ring for electrophilic aromatic substitution reactions. This could allow for the introduction of various functional groups at specific positions on the ring.
  • Material Science

    Researchers have investigated the potential of 5-F-2-MBT as a building block for the development of novel functional materials. For instance, studies have explored its use in the synthesis of polymers with desirable properties, such as improved thermal stability and conductivity [].

  • Medicinal Chemistry

    Due to the presence of the nitrogen and sulfur atoms in its structure, 5-F-2-MBT has been studied for its potential biological activities. Research has been conducted to evaluate its properties as an antitumor agent, as well as its effects on various enzymes and other biological targets [, ].

  • Organic Chemistry

    Scientists have employed 5-F-2-MBT as a reactant or intermediate in various organic synthesis reactions. Its unique chemical properties allow it to participate in different reaction pathways, making it a versatile tool for the synthesis of complex molecules [].

XLogP3

2.9

Wikipedia

5-Fluoro-2-methylbenzothiazole

Dates

Modify: 2023-08-15

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